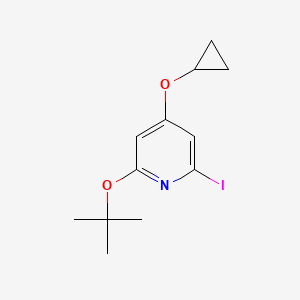
2-Tert-butoxy-4-cyclopropoxy-6-iodopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butoxy-4-cyclopropoxy-6-iodopyridine is a chemical compound with the molecular formula C12H16INO2 and a molecular weight of 333.17 g/mol . This compound is characterized by the presence of tert-butoxy, cyclopropoxy, and iodopyridine groups, making it a unique and versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 2-Tert-butoxy-4-cyclopropoxy-6-iodopyridine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2-Tert-butoxy-4-cyclopropoxy-6-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: The compound is suitable for coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon–carbon bonds.
Boron Reagents:
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions to modify the oxidation state of the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions can yield various substituted pyridines with different functional groups .
科学的研究の応用
2-Tert-butoxy-4-cyclopropoxy-6-iodopyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-6-iodopyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
2-Tert-butoxy-4-cyclopropoxy-6-iodopyridine can be compared with other similar compounds, such as:
2-Tert-butoxy-4-iodopyridine: Lacks the cyclopropoxy group, making it less versatile in certain reactions.
2-Tert-butoxy-6-chloropyridine: Contains a chlorine atom instead of iodine, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of tert-butoxy, cyclopropoxy, and iodopyridine groups, which provide distinct chemical properties and reactivity.
特性
分子式 |
C12H16INO2 |
|---|---|
分子量 |
333.16 g/mol |
IUPAC名 |
4-cyclopropyloxy-2-iodo-6-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16INO2/c1-12(2,3)16-11-7-9(6-10(13)14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChIキー |
TWJMOSVJYMWOBY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=NC(=CC(=C1)OC2CC2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















